(1-Phenylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylpyrrolidine, which can be obtained through the reaction of phenylacetonitrile with ammonia and formaldehyde in the presence of a reducing agent.
Reduction: The nitrile group in phenylacetonitrile is reduced to an amine, forming 1-phenylpyrrolidine.
Hydroxymethylation: The 1-phenylpyrrolidine is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the pyrrolidine ring.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (1-Phenylpyrrolidin-3-yl)formaldehyde.
Reduction: (1-Phenylpyrrolidin-3-yl)methanamine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-Phenylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylpyrrolidin-2-yl)methanol hydrochloride: Similar structure but with the hydroxymethyl group at the 2-position.
(1-Phenylpyrrolidin-3-yl)ethanol hydrochloride: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Phenylpyrrolidin-3-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride is unique due to the specific positioning of the hydroxymethyl group at the 3-position of the pyrrolidine ring, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-phenylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAGUZLYVMTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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